molecular formula C8H11ClN2S B2924721 (2-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloride CAS No. 2567496-04-0

(2-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloride

Cat. No.: B2924721
CAS No.: 2567496-04-0
M. Wt: 202.7
InChI Key: FBPFMTADADNWLF-UHFFFAOYSA-N
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Description

(2-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C8H10N2S·HCl It is a derivative of thienopyrrole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloride typically involves the formation of the thienopyrrole core followed by functionalization at specific positions. One common method involves the condensation of N-substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols with pyrrole . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or halides for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can lead to various functionalized thienopyrrole derivatives.

Scientific Research Applications

(2-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

(2-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S.ClH/c1-5-2-7-8(11-5)3-6(4-9)10-7;/h2-3,10H,4,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPFMTADADNWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)C=C(N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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